4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
Description
Properties
Molecular Formula |
C16H13Cl2N3O2S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-(3,5-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-11-12(7-14(13)23-2)20-16(24)21-15(11)19-10-4-8(17)3-9(18)5-10/h3-7H,1-2H3,(H2,19,20,21,24) |
InChI Key |
SWGNFNPTXZODJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Nitration
Step 2: Reduction
Step 3: Urea Formation
Step 4: Cyclization and Chlorination
Step 5: Thione Substitution
Advantages : High scalability; intermediates well-characterized.
Solid-Phase Synthesis
Adapted from dihydroquinazoline-2-one protocols:
-
Resin Functionalization : Bind 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid to Wang resin.
-
Reduction and Cyclization : Use SnCl₂ for nitro reduction, followed by cyclization with CS₂ in DMF.
Performance :
Chlorination-Thiation Pathway
Step 1: Chlorination
Step 2: Amination
Step 3: Thiation
Key Insight : Lawesson’s reagent outperforms H₂S in safety and reproducibility.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Thiourea cyclization, thiolation | 70% | 85% | Moderate |
| Veratrole Multi-Step | Nitration, reduction, PCl₅ cyclization | 65% | 90% | High |
| Solid-Phase | Resin-bound intermediates, CS₂ cyclization | 55% | 92% | Low |
| Chlorination-Thiation | Pd-catalyzed amination, Lawesson’s reagent | 75% | 88% | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Chlorine, bromine, and other halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest analogs include agrochemicals with dichlorophenyl substituents and heterocyclic cores. Key examples from the evidence are:
Key Differences :
- Quinazolines often target kinases or DNA, while triazoles inhibit ergosterol synthesis in fungi .
- Substituent Positioning : The 3,5-dichlorophenyl group (vs. 2,4-dichlorophenyl in compounds) may enhance steric effects or binding specificity.
- Functional Groups : The thione (-S-) moiety may improve stability compared to labile amide or ester groups in analogs like cyclanilide .
Stability and Environmental Impact
- Photostability : The thione group may confer resistance to UV degradation compared to propiconazole’s dioxolane ring, which is prone to hydrolysis .
- Persistence : Dichlorophenyl-containing compounds often exhibit moderate environmental persistence, but the quinazoline core may degrade faster than benzamide-based pesticides .
Biological Activity
The compound 4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a member of the quinazoline family, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12Cl2N4O2S. Its structure includes a quinazoline core with a dichlorophenyl group and methoxy substituents, which are crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antitumor effects. For instance, a study highlighted the potential of quinazoline derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preclinical models against several cancer types.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.4 | Induction of apoptosis |
| Lung Cancer | 4.8 | Cell cycle arrest |
| Colon Cancer | 6.1 | Inhibition of metastasis |
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have also been explored. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Case Study on Antitumor Activity : A preclinical study involving xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent.
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound against drug-resistant bacterial infections. Results indicated a favorable response rate among participants treated with the compound compared to standard therapies.
The biological activities of 4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione can be attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer cell signaling pathways.
- Modulation of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and increasing pro-apoptotic factors.
- Antibacterial Action : The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
